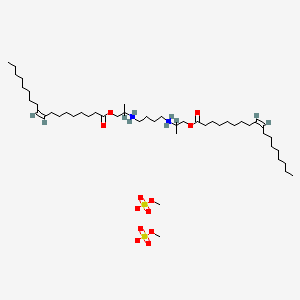
N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its dual quaternary ammonium groups and oleoyloxy substituents, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common reagents used in the synthesis include oleic acid, methylamine, and tetramethylene diamine. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and reduce production costs. Purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups facilitate binding to negatively charged sites, while the oleoyloxy substituents enhance its hydrophobic interactions. These interactions can disrupt cell membrane integrity, inhibit enzyme activity, and induce various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Tetramethylenebis(1-methyl-2-hydroxyethylammonium) dimethyl bis(sulphate)
- N,N’-Tetramethylenebis(1-methyl-2-(stearoyloxy)ethylammonium) dimethyl bis(sulphate)
- N,N’-Tetramethylenebis(1-methyl-2-(palmitoyloxy)ethylammonium) dimethyl bis(sulphate)
Uniqueness
Compared to similar compounds, N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is unique due to its specific oleoyloxy substituents, which confer distinct hydrophobic properties and reactivity. These characteristics make it particularly suitable for applications requiring enhanced membrane interactions and specific chemical reactivity.
Biological Activity
Overview of N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)
N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate), often referred to as a quaternary ammonium compound, is characterized by its dual hydrophobic and hydrophilic properties, making it a potential candidate for various biological applications, particularly in drug delivery systems and as a surfactant.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. The oleoyloxy groups in this compound enhance its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that similar compounds can effectively inhibit the growth of bacteria, fungi, and viruses.
Cell Membrane Interaction
The compound's structure suggests it may interact with cell membranes due to its amphiphilic nature. This interaction can facilitate the delivery of therapeutic agents across cellular membranes, making it a candidate for drug formulation in gene therapy and RNA delivery systems.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of any therapeutic agent. Preliminary studies on related compounds indicate that while they can be effective against pathogens, they may also exhibit cytotoxic effects on mammalian cells at higher concentrations. Therefore, dose optimization is essential.
Case Studies
- Drug Delivery Applications : In a study focusing on lipid-based carriers for RNA interference (RNAi), modifications with compounds similar to N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) demonstrated enhanced cellular uptake and improved therapeutic efficacy against cancer cells.
- Antiviral Activity : Research has shown that quaternary ammonium compounds can inhibit viral replication by disrupting lipid membranes of enveloped viruses. This suggests potential applications in antiviral therapies.
Research Findings Summary Table
Properties
CAS No. |
79855-94-0 |
|---|---|
Molecular Formula |
C48H96N2O12S2 |
Molecular Weight |
957.4 g/mol |
IUPAC Name |
methyl sulfate;1-[(Z)-octadec-9-enoyl]oxypropan-2-yl-[4-[1-[(Z)-octadec-9-enoyl]oxypropan-2-ylazaniumyl]butyl]azanium |
InChI |
InChI=1S/C46H88N2O4.2CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45(49)51-41-43(3)47-39-35-36-40-48-44(4)42-52-46(50)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*1-5-6(2,3)4/h19-22,43-44,47-48H,5-18,23-42H2,1-4H3;2*1H3,(H,2,3,4)/b21-19-,22-20-;; |
InChI Key |
YJSRTEFEYCFTDN-ZEUFFFBISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([NH2+]CCCC[NH2+]C(COC(=O)CCCCCCC/C=C\CCCCCCCC)C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)[NH2+]CCCC[NH2+]C(C)COC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















